

# An In-depth Technical Guide to 6-Carboxytetramethylrhodamine (6-TAMRA)

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## Compound of Interest

Compound Name: 6-TAMRA

Cat. No.: B1664190

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## For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 6-carboxytetramethylrhodamine (**6-TAMRA**), a widely used fluorescent dye. Detailed experimental protocols for its application in biomolecule labeling are provided, along with key quantitative data and visualizations to aid in experimental design and execution.

## Core Chemical Structure and Properties

6-Carboxytetramethylrhodamine (**6-TAMRA**) is a bright, photostable orange-red fluorescent dye belonging to the rhodamine family.<sup>[1]</sup> Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties. The "tetramethylrhodamine" part of the name refers to the four methyl groups attached to the two nitrogen atoms. The "6-carboxy" designation specifies the position of the carboxylic acid group on the phenyl ring, which serves as a reactive handle for conjugation to other molecules.<sup>[2][3][4]</sup>

The chemical formula for **6-TAMRA** is  $C_{25}H_{22}N_2O_5$ , and its molecular weight is approximately 430.45 g/mol.<sup>[5][6][7]</sup> It is typically a dark red or violet solid that is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.<sup>[8]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of 6-carboxytetramethylrhodamine and its commonly used N-hydroxysuccinimidyl (NHS) ester derivative.

Property	6-Carboxytetramethylrhodamine (Free Acid)	6-Carboxytetramethylrhodamine NHS Ester (6-TAMRA-SE)
Molecular Formula	C <sub>25</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	C <sub>29</sub> H <sub>25</sub> N <sub>3</sub> O <sub>7</sub> <a href="#">[1]</a> <a href="#">[9]</a>
Molecular Weight	430.45 g/mol <a href="#">[6]</a> <a href="#">[10]</a>	527.5 g/mol <a href="#">[1]</a> <a href="#">[9]</a> <a href="#">[11]</a>
Excitation Maximum (λ <sub>ex</sub> )	540-546 nm <a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[12]</a>	546-554 nm <a href="#">[1]</a> <a href="#">[13]</a>
Emission Maximum (λ <sub>em</sub> )	565-575 nm <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[12]</a>	570-577 nm <a href="#">[1]</a>
Molar Extinction Coefficient (ε)	>78,000 M <sup>-1</sup> cm <sup>-1</sup> <a href="#">[1]</a>	~95,000 M <sup>-1</sup> cm <sup>-1</sup> <a href="#">[13]</a>
Appearance	Dark red solid <a href="#">[8]</a>	Violet solid <a href="#">[1]</a>
Solubility	DMSO, DMF, Methanol, Aqueous buffers (pH > 6.5) <a href="#">[8]</a>	DMSO, DMF <a href="#">[1]</a>
CAS Number	91809-67-5 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>	150810-69-8 <a href="#">[9]</a>

## Experimental Protocols

### Labeling of Amine-Containing Biomolecules with 6-TAMRA NHS Ester

This protocol describes a general method for the covalent labeling of primary amine-containing biomolecules, such as proteins, peptides, and amine-modified oligonucleotides, with **6-TAMRA** N-hydroxysuccinimidyl (NHS) ester.[\[14\]](#) The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.[\[1\]](#)

Materials:

- 6-Carboxytetramethylrhodamine NHS Ester (**6-TAMRA-SE**)

- Amine-containing biomolecule (e.g., protein, peptide, or modified oligonucleotide)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3–8.5.[\[14\]](#)[\[15\]](#) Note: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[\[14\]](#)
- Purification column (e.g., desalting column or spin filter) suitable for the biomolecule of interest.[\[14\]](#)

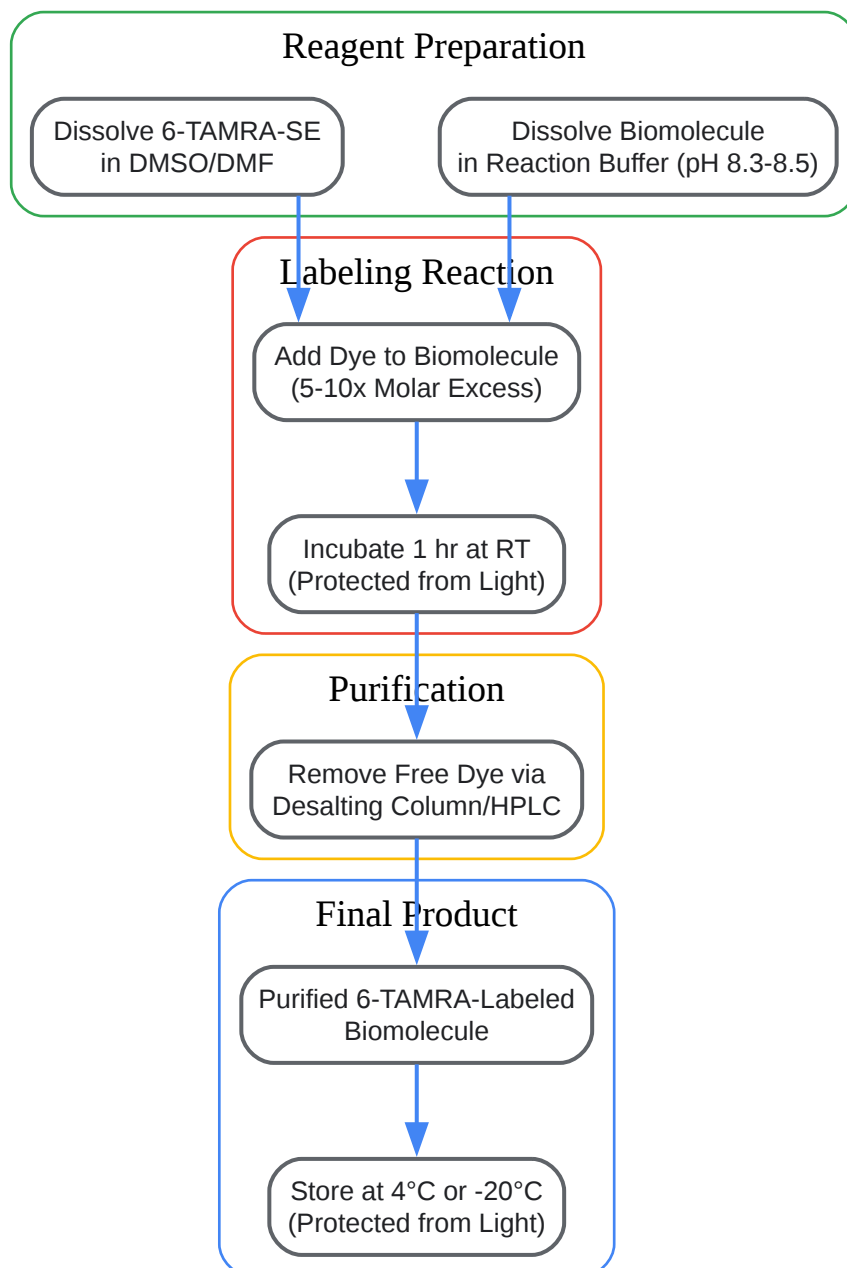
#### Procedure:

- Prepare **6-TAMRA-SE** Stock Solution: Dissolve the **6-TAMRA-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[14\]](#) This solution should be protected from light and can be stored at -20°C for 1-2 months.[\[15\]](#)
- Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 1–10 mg/mL.[\[14\]](#)
- Calculate Molar Ratio: Determine the desired molar ratio of dye to biomolecule. A molar excess of 5–10 fold of **6-TAMRA-SE** is often used for proteins and peptides.[\[14\]](#) The optimal ratio may need to be determined empirically.
- Reaction Incubation: Add the calculated volume of the **6-TAMRA-SE** stock solution to the biomolecule solution.[\[14\]](#) Vortex the mixture gently to ensure thorough mixing. Incubate the reaction for 1 hour at room temperature, protected from light.[\[14\]](#) Alternatively, the reaction can be carried out overnight on ice.[\[15\]](#)
- Purification of the Conjugate: Following incubation, it is crucial to remove the unreacted, free dye. This is typically achieved using a desalting column, spin filter, or through chromatography methods like HPLC.[\[11\]](#)[\[14\]](#) For proteins and nucleic acids, precipitation with ethanol or acetone can also be effective.[\[15\]](#)
- Storage of Labeled Conjugate: Store the purified, labeled biomolecule at 4°C in the dark. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.[\[10\]](#)[\[14\]](#)

## Visualizations

### Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a primary amine-containing biomolecule with **6-TAMRA** NHS Ester.

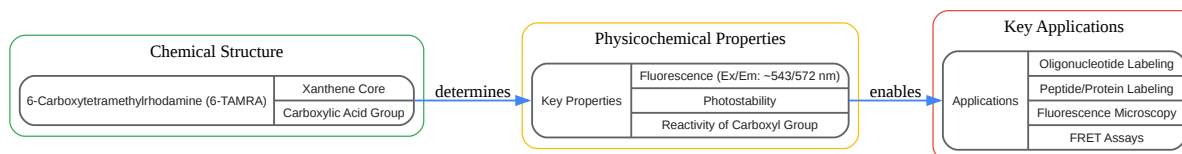


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Workflow for labeling biomolecules with **6-TAMRA** NHS Ester.

## Logical Relationships of 6-TAMRA

This diagram shows the relationship between the chemical structure of **6-TAMRA** and its properties and applications.



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Relationship between **6-TAMRA**'s structure, properties, and applications.

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